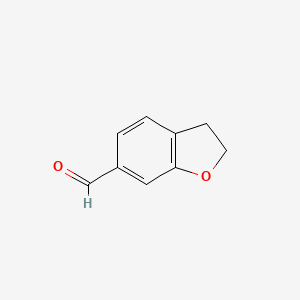

2,3-Dihydrobenzofuran-6-carbaldehyde

説明

Structural Classification and Nomenclature within Heterocyclic Systems

2,3-Dihydrobenzofuran-6-carbaldehyde is fundamentally classified as a heterocyclic compound. Its core is the 2,3-dihydrobenzofuran (B1216630) system, which consists of a benzene (B151609) ring fused to a 2,3-dihydrofuran (B140613) ring. nih.gov This specific scaffold is also commonly referred to as coumaran. ucl.ac.uk The molecule is further categorized as an aromatic aldehyde due to the presence of the formyl (-CHO) group attached to the benzene portion of the scaffold.

The nomenclature of this compound follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The numbering of the bicyclic system begins at the oxygen atom as position 1, proceeding around the furan (B31954) ring and then through the fused benzene ring. This leads to the aldehyde group being located at the 6th position. Its preferred IUPAC name is 2,3-dihydro-1-benzofuran-6-carbaldehyde, although variations in numbering can sometimes lead to it being named 2,3-dihydrobenzofuran-5-carbaldehyde in different contexts or databases. sigmaaldrich.com

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | This compound |

| CAS Number | 55745-96-5 bldpharm.com |

| Molecular Formula | C₉H₈O₂ sigmaaldrich.com |

| Molecular Weight | 148.16 g/mol sigmaaldrich.com |

| Synonyms | 6-Formyl-2,3-dihydrobenzofuran |

Significance of the 2,3-Dihydrobenzofuran Core in Advanced Chemical Synthesis

The 2,3-dihydrobenzofuran (DHB) scaffold is a cornerstone in the synthesis of a multitude of complex molecules, particularly those with significant biological activity. mdpi.com It is often described as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it a frequent component in both natural products and synthetic compounds developed for pharmaceutical applications. ucl.ac.uk

The rigid, bicyclic structure of the DHB core provides a well-defined three-dimensional arrangement for substituents, which is crucial for specific interactions with biological macromolecules like enzymes and receptors. ucl.ac.uk Natural products containing this core exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, and antitumor activities. rsc.org Consequently, the DHB scaffold is an integral part of many drug discovery programs and serves as a key intermediate for creating libraries of novel compounds for biological screening. nih.gov Its presence in approved drugs further cements its importance in pharmaceutical science. mdpi.com

Historical Context and Evolution of Research on Formyl-Substituted Dihydrobenzofurans

Research into benzofuran-based heterocycles has a long history, but the specific focus on formyl-substituted derivatives evolved from broader developments in synthetic methodology. The introduction of a formyl group onto an aromatic or heterocyclic ring is a critical transformation, as the aldehyde functionality is a versatile handle for further chemical modifications.

A foundational method for such transformations is the Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927. wikipedia.orgyoutube.com This reaction allows for the formylation of electron-rich aromatic compounds using a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride. wikipedia.orgcambridge.org Given that the 2,3-dihydrobenzofuran ring is an electron-rich system, it is a suitable substrate for this type of electrophilic substitution. The development of this and other formylation techniques provided chemists with the tools to synthesize compounds like this compound.

Early research was often centered on the synthesis of the core ring system itself. Over time, as synthetic methods became more sophisticated, the focus expanded to the controlled functionalization of the benzofuran (B130515) and dihydrobenzofuran scaffolds. The synthesis of formyl-substituted derivatives represented a key step, enabling the creation of more complex molecules through subsequent reactions of the aldehyde, such as Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid. More recent research has focused on developing highly selective and efficient methods for producing specific isomers of these aldehydes. nih.gov

Current Research Trends and Future Prospects for this compound

Modern research involving this compound and related structures is heavily influenced by the demand for novel therapeutic agents and functional materials. A significant trend is the development of advanced catalytic methods to synthesize the dihydrobenzofuran core with high efficiency and selectivity.

Recent literature highlights several innovative strategies:

Transition Metal Catalysis : There is extensive research into using transition metals like palladium (Pd), rhodium (Rh), copper (Cu), and iridium (Ir) to catalyze the construction of the dihydrobenzofuran ring. organic-chemistry.orgnih.gov Methods such as rhodium-catalyzed C-H activation and enantioselective palladium-catalyzed reactions have been developed to create chiral-substituted dihydrobenzofurans with high precision. organic-chemistry.orgrsc.org

Enantioselective Synthesis : A major goal of current research is the development of enantioselective syntheses, which produce a single desired stereoisomer of a chiral molecule. This is critical for pharmaceutical applications, where different enantiomers can have vastly different biological effects. Iridium-catalyzed intramolecular hydroarylation is one such method used to produce chiral 3-substituted dihydrobenzofurans. rsc.org

Domino and One-Pot Reactions : To improve synthetic efficiency and reduce waste, chemists are designing multi-step reactions that can be carried out in a single reaction vessel ("one-pot"). These cascade or domino reactions allow for the rapid assembly of complex dihydrobenzofuran derivatives from simple starting materials. nih.gov

The future prospects for this compound are promising. As a versatile building block, it will continue to be a valuable starting material for the synthesis of new drug candidates targeting a range of diseases. rsc.org Its utility in creating novel ligands for catalysis and in the development of new organic materials is also an area of active exploration. The ongoing innovation in synthetic methodologies will undoubtedly expand the accessibility and application of this and other formyl-substituted dihydrobenzofurans in various scientific disciplines.

Structure

3D Structure

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJAJQSDUJUNAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-96-5 | |

| Record name | 2,3-dihydrobenzofuran-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydrobenzofuran 6 Carbaldehyde and Analogues

Classical and Conventional Synthetic Routes to 2,3-Dihydrobenzofuran (B1216630) Scaffolds

Traditional approaches to the 2,3-dihydrobenzofuran core often rely on fundamental organic reactions, building the heterocyclic system through intramolecular bond formations. These methods, while sometimes requiring multiple steps, are foundational and still find application in organic synthesis.

Williamson Ether Synthesis and Subsequent Intramolecular Cyclization

The Williamson ether synthesis, a cornerstone of ether formation, can be adapted into an intramolecular strategy to construct the dihydrofuran ring of the 2,3-dihydrobenzofuran system. This approach typically involves a two-step sequence starting from a suitably substituted phenol (B47542).

The general strategy commences with the alkylation of a phenol with a 1,2-dihaloethane, such as 1,2-dibromoethane. This reaction, usually carried out in the presence of a base like potassium carbonate, selectively introduces a 2-haloethyl ether moiety onto the phenolic oxygen. chemspider.com The resulting intermediate, a 1-(2-haloethoxy)-2-substituted benzene (B151609), possesses both the nucleophile (the phenoxide, which can be regenerated in situ) and the electrophile (the carbon bearing the halogen) within the same molecule.

Subsequent treatment of this intermediate with a strong base induces an intramolecular SN2 reaction. The phenoxide oxygen attacks the electrophilic carbon, displacing the halide and closing the five-membered dihydrofuran ring. This cyclization is a classic example of an intramolecular Williamson ether synthesis. For the synthesis of 2,3-Dihydrobenzofuran-6-carbaldehyde, a plausible precursor would be 4-hydroxy-3-(2-bromoethyl)benzaldehyde. The intramolecular cyclization of this precursor under basic conditions would yield the target molecule.

Plausible reaction scheme for the intramolecular Williamson ether synthesis:

| Step | Reactants | Reagents | Product |

| 1 | 4-Hydroxybenzaldehyde | 1,2-Dibromoethane, K₂CO₃ | 4-(2-Bromoethoxy)benzaldehyde |

| 2 | 4-(2-Bromoethoxy)benzaldehyde | Strong base (e.g., NaH) | 2,3-Dihydrobenzofuran-5-carbaldehyde* |

*Note: The table depicts the synthesis of the 5-carbaldehyde isomer as a representative example of the strategy.

Strategies Employing Phenol Derivatives as Precursors

Phenol derivatives, particularly those bearing an olefinic side chain at the ortho position, are common and versatile precursors for the synthesis of 2,3-dihydrobenzofurans. A variety of cyclization strategies, including both classical and more modern methods, have been developed.

A notable contemporary approach involves the use of visible light to mediate the cyclization of 2-allylphenols. nih.gov This metal-free photochemical cascade reaction can be initiated by the in situ generation of allyl-functionalized phenolate (B1203915) anions upon deprotonation of the corresponding phenols. The reaction proceeds rapidly, delivering a range of functionalized 2,3-dihydrobenzofurans. nih.gov For instance, the synthesis of 2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran-7-carbaldehyde has been reported using this methodology. nih.gov

Another strategy involves the oxidative [3+2] cycloaddition of phenols with alkenes. nih.gov This method can be facilitated by visible light-activated transition metal photocatalysis, using a benign terminal oxidant like ammonium (B1175870) persulfate. This approach is applicable to the modular synthesis of a wide array of dihydrobenzofuran natural products. nih.gov

Examples of Dihydrobenzofuran Synthesis from Phenol Derivatives:

| Precursor | Method | Product | Yield |

| 2-Allylphenol and a sulfone | Visible light-mediated cascade | 2-(2-(Methylsulfonyl)ethyl)-2,3-dihydrobenzofuran-7-carbaldehyde | 29% nih.gov |

| 2-Allylphenol and a sulfone | Visible light-mediated cascade | 5-Bromo-2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran | 49% nih.gov |

| 2-Allylphenol and a sulfone | Visible light-mediated cascade | 2-(2-(Methylsulfonyl)ethyl)-2,3-dihydrobenzofuran-5-carbonitrile | 69% nih.gov |

| A phenol and a TBS-protected 4-propenylphenol | Photocatalytic [3+2] cycloaddition | Dihydrobenzofuran neolignan | 81% (over two steps) nih.gov |

Multi-Step Approaches from Substituted Benzene and Furan (B31954) Precursors

The construction of the 2,3-dihydrobenzofuran skeleton from separate substituted benzene and furan precursors represents a more convergent, albeit often multi-step, approach. One potential, though less commonly documented, strategy involves a Diels-Alder reaction between a furan derivative and a suitable dienophile to construct the dihydrofuran ring, which is then elaborated to form the fused aromatic ring.

Transition Metal-Catalyzed Approaches to 2,3-Dihydrobenzofurans

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the efficient construction of heterocyclic systems. Palladium and rhodium, in particular, have proven to be powerful catalysts for the synthesis of 2,3-dihydrobenzofurans, offering high levels of selectivity and functional group tolerance.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions (e.g., Suzuki-coupling, Sonogashira/Cacchi type cyclization)

Palladium catalysis offers a diverse toolbox for the synthesis of 2,3-dihydrobenzofurans. One prominent strategy is the intramolecular cyclization of suitably functionalized precursors. For instance, a highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes, catalyzed by a palladium complex with a specific phosphine (B1218219) ligand, provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be ingeniously coupled with a cyclization step to afford benzofuran (B130515) derivatives. nih.govresearchgate.net In a domino Sonogashira coupling/cyclization reaction, a 2-iodophenol (B132878) can be reacted with a terminal alkyne in the presence of a palladium catalyst. The initial Sonogashira coupling product, a 2-(alkynyl)phenol, can then undergo an intramolecular cyclization to form the benzofuran ring. nih.gov While this typically leads to benzofurans, modifications of this strategy can potentially be used to access the dihydrobenzofuran core. A proposed mechanism involves the reduction of the palladium(II) catalyst to the active palladium(0) species, followed by oxidative addition of the 2-iodophenol, coordination and deprotonation of the alkyne, and reductive elimination to form the 2-(phenylethynyl)phenol (B13115910) intermediate, which then cyclizes. nih.gov

Key Features of Palladium-Catalyzed Syntheses:

| Reaction Type | Precursors | Catalyst System | Key Features |

| Heck/Tsuji-Trost | o-Bromophenols, 1,3-dienes | Pd/TY-Phos | High enantioselectivity and regioselectivity organic-chemistry.org |

| Domino Sonogashira/Cyclization | 2-Iodophenols, terminal alkynes | Palladium complexes with carbene ligands | High atom economy, operational simplicity nih.gov |

Rhodium-Catalyzed Asymmetric Ring Opening and C-O Coupling

Rhodium catalysts have emerged as powerful tools for the synthesis of chiral 2,3-dihydrobenzofurans, particularly through asymmetric ring-opening reactions of oxabicyclic alkenes. nih.govnih.gov The rhodium(I)-catalyzed asymmetric addition of organoboronic acids to oxabicyclic alkenes, for example, proceeds in high yield and with high diastereoselectivity and enantioselectivity under mild conditions. nih.gov This asymmetric ring-opening (ARO) reaction has also been extended to include phenolic nucleophiles, yielding highly functionalized dihydronaphthalene products that can serve as precursors to polycyclic benzofuran systems. nih.gov

Another significant rhodium-catalyzed approach involves the C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with compounds like 1,3-dienes. organic-chemistry.org This redox-neutral process allows for the construction of the dihydrobenzofuran skeleton with good functional group compatibility. These modern rhodium-catalyzed methods provide efficient access to enantioenriched 2,3-dihydrobenzofuran derivatives, which are of significant interest in medicinal chemistry and materials science.

Gold-Catalyzed Cycloisomerization Strategies

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as highly effective catalysts for the cycloisomerization of various unsaturated substrates to afford heterocyclic compounds. rsc.org These reactions often proceed under mild conditions with excellent functional group tolerance. nih.gov Gold's unique ability to activate alkynes facilitates the formation of carbon-oxygen bonds with high efficiency and selectivity. nih.gov

One strategy involves the gold-catalyzed formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols to produce dihydrobenzofuran derivatives. rsc.org This reaction achieves a highly ortho-selective phenol SEAr functionalization by utilizing 1,3-enynes as α-oxo vinyl gold carbenoid surrogates. rsc.org Another approach is the gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by cycloisomerization in an ionic liquid, which provides an environmentally friendly route to polysubstituted furans. nih.gov The reaction mechanism can involve the activation of the gold catalyst by coordination to the triple bond and the oxygen atom in the propargylic alcohol, or through the formation of an active gold enolate species. nih.gov

Recent developments have also focused on environmentally friendly and stereoselective synthesis of 2,3-dihydrobenzofurans using gold(I)/(III) catalysts in ionic liquids or water. nih.gov These methods allow for the successful reuse of the gold catalysts. nih.gov

| Strategy | Catalyst | Key Features | Reference |

| Intermolecular [2+3] Cyclo-coupling | Gold | Highly ortho-selective, uses 1,3-enynes as α-oxo vinyl gold carbenoid surrogates. | rsc.org |

| Propargylic Substitution/Cycloisomerization | Gold(III) | Environmentally friendly (ionic liquid), catalyst can be recycled. | nih.gov |

| Stereoselective Synthesis | Gold(I)/(III) | Environmentally friendly (ionic liquid or water), catalyst is reusable. | nih.gov |

Copper-Mediated Reaction Pathways for Ring Construction

Copper-based catalysts are attractive due to their low cost, high activity, and versatility in organic transformations. nih.gov They play a significant role in the synthesis of diverse dihydrobenzofuran scaffolds. nih.gov

One notable copper-mediated pathway is the enantioselective intramolecular carboamination of alkenes, which can install vicinal tertiary and quaternary carbon stereocenters with high levels of diastereo- and enantioselectivity. nih.gov This method involves a C-H functionalization and does not require electronic activation of the aryl ring that undergoes addition. nih.gov Another approach is the copper-catalyzed N-alkenylation and sequential nih.govnih.gov-rearrangement of aryloxyamines with alkenyl boronic acids, which yields 2-amino-2,3-disubstituted dihydrobenzofurans. acs.org

Copper catalysts have also been employed in the synthesis of dihydrobenzofuran-3-ols through the intramolecular asymmetric addition of aryl pinacol (B44631) boronic esters to unactivated ketones. thieme-connect.com Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org Intramolecular dehydrogenative C–O coupling reactions mediated by copper offer an efficient route to construct benzothieno[3,2-b]benzofurans. rsc.orgsemanticscholar.org

| Reaction Pathway | Catalyst/Mediator | Key Features | Yield | Reference |

| Intramolecular Carboamination of Alkenes | Copper | Enantioselective, forms vicinal tertiary and quaternary stereocenters. | High | nih.gov |

| N-Alkenylation/ nih.govnih.gov-Rearrangement | Copper | Good yields, high diastereoselectivity. | Good | acs.org |

| Intramolecular Addition to Ketones | Copper(I) | Enantioselective synthesis of dihydrobenzofuran-3-ols. | Up to 79% | thieme-connect.com |

| Aerobic Oxidative Cyclization | Copper | One-pot, regioselective. | - | rsc.org |

| Intramolecular Dehydrogenative C–O Coupling | Copper | Efficient synthesis of benzothieno[3,2-b]benzofurans. | 64-91% | rsc.orgsemanticscholar.org |

Organocatalytic and Metal-Free Synthetic Transformations

Organocatalysis and metal-free reactions have gained prominence as powerful strategies in organic synthesis, offering mild reaction conditions and avoiding the use of potentially toxic and expensive metals.

Lewis Base Catalyzed Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2] cycloadditions)

Lewis base catalysis has been successfully applied to the synthesis of dihydrobenzofuran derivatives through various cycloaddition reactions. For instance, the reaction of o-quinone methides, generated from o-siloxybenzyl halides, with stabilized sulfur ylides can afford 2-substituted dihydrobenzofurans. cnr.it This transformation can be rendered asymmetric by using a C2-symmetric chiral urea (B33335) as the catalyst, leading to high yields and enantiomeric ratios. cnr.it

Another example is the photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes, which is applicable to the modular synthesis of a large family of dihydrobenzofuran natural products. nih.gov This method utilizes visible light-activated transition metal photocatalysis with ammonium persulfate as a benign terminal oxidant. nih.gov The reaction is believed to proceed through a phenoxonium intermediate. nih.gov Furthermore, an organocatalyzed one-step Michael addition process has been developed for the enantioselective dearomatization of 2-nitrobenzofurans, providing access to structurally diverse 3,3′-disubstituted oxindoles. researchgate.net

Dearomatization Strategies of Benzofurans for Dihydrobenzofuran Formation

The dearomatization of benzofurans presents a direct and efficient route to the 2,3-dihydrobenzofuran scaffold. nih.gov This strategy has been explored through various approaches, including cycloaddition, direct hydrogenation, and radical addition. nih.gov

A notable method involves the dearomatizing 2,3-fluoroaroylation of benzofurans using aroyl fluorides as bifunctional reagents. nih.gov This reaction, which occurs via cooperative NHC/photoredox catalysis, provides 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with good yields and high diastereoselectivity. nih.gov The mechanism proceeds through a radical/radical cross-coupling of a benzofuran radical cation with a neutral ketyl radical. nih.gov

Another strategy is the catalytic asymmetric brominative dearomatization of benzofuran derivatives using a chiral amine catalyst and N-bromoacetamide as the brominating reagent. ccspublishing.org.cn This reaction tolerates various substituents on both the benzofuran ring and the amide side chain, affording the desired dearomatized products in good to excellent yields and enantioselectivity. ccspublishing.org.cn Additionally, a mild dearomatization process enables the ortho-selective replacement of an aromatic C–H bond with a hexafluoroacetylacetone (B74370) substituent, which can then be transformed into 2-trifluoromethylated dihydrobenzofuran products. acs.orgresearchgate.netazregents.edu

Green Chemistry Principles in 2,3-Dihydrobenzofuran Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability.

Ultrasound-Promoted Stereoselective Syntheses

Ultrasonic irradiation has emerged as a valuable tool in green chemistry, often leading to reduced reaction times, higher yields, and milder reaction conditions. scielo.org.zaresearchgate.net The application of ultrasound can enhance the rate of reaction and, in some cases, influence the selectivity. scielo.org.za

A notable application is the ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones. scielo.org.zaresearchgate.net This method proceeds in good to excellent yields under ambient temperature and neat conditions. scielo.org.zaresearchgate.net The benefits of this protocol include mild reaction conditions, high yields, purification by non-chromatographic methods, and short reaction times, all of which contribute to waste reduction and energy efficiency. researchgate.net

Ultrasound has also been utilized in the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) through the oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones with copper acetate (B1210297) in ethanol. researchgate.netuniv.kiev.uauniv.kiev.ua This approach offers a faster reaction and higher yields compared to conventional methods. researchgate.netuniv.kiev.ua

| Reaction | Conditions | Key Advantages | Yield | Reference |

| Synthesis of Chalcone Derivatives | Ultrasound irradiation, ambient temperature, neat | Mild conditions, high yield, short reaction time, non-chromatographic purification | Good to Excellent | scielo.org.zaresearchgate.net |

| Synthesis of Aurones | Ultrasound irradiation, Copper acetate/Ethanol | Faster reaction, higher yield than conventional methods | High | researchgate.netuniv.kiev.uauniv.kiev.ua |

Visible Light-Mediated Transformations (e.g., Oxyselenocyclization)

Visible light has emerged as a powerful tool in organic synthesis, offering a green and mild alternative to traditional methods. researchgate.net A notable application is the visible light-mediated oxyselenocyclization of 2-allylphenols to produce 2,3-chalcogenil-dihydrobenzofurans. mdpi.comscilit.com This approach avoids the need for photoredox catalysts by using a simple I2/SnCl2 promoter system and blue LED irradiation. mdpi.comscilit.com The reaction proceeds under mild conditions and tolerates a variety of functional groups, providing good to excellent yields of the desired products. mdpi.comscilit.com The mechanism is believed to involve the formation of a PhSeI species which interacts with the double bond of the 2-allylphenol, leading to nucleophilic cyclization. mdpi.com This method highlights the potential of visible light in promoting sustainable chemical transformations. mdpi.comscilit.com

Table 1: Examples of Visible Light-Mediated Synthesis of 2,3-Dihydrobenzofuran Chalcogenides

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Allylphenol | 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran | 95 |

| 2 | 2-Allylphenol | 2-(((4-Chlorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran | 95 |

| 3 | 2-Allylphenol | 2-(((4-Fluorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran | 96 |

| 4 | 2-Allylphenol | 2-((p-Tolylthio)methyl)-2,3-dihydrobenzofuran | 70 |

| 5 | 2-Allylphenol | 2-((o-Tolylthio)methyl)-2,3-dihydrobenzofuran | 89 |

Data sourced from Gomes et al. mdpi.com

Environmentally Benign Solvent Systems (e.g., Aqueous Media)

The use of environmentally benign solvents is a cornerstone of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. researchgate.net The synthesis of 2,3-dihydrobenzofurans has been successfully achieved in aqueous media, often facilitated by catalysts that function efficiently in water. These methods reduce the reliance on volatile and hazardous organic solvents, thereby minimizing the environmental impact of the synthetic process. researchgate.net

Use of Recyclable Catalytic Systems (e.g., Cyclodextrin-tagged Catalysts)

The development of recyclable catalytic systems is crucial for sustainable chemical production. Cyclodextrins, which are cyclic oligosaccharides, can act as catalysts and are known for their ability to form inclusion complexes with substrates in aqueous solutions. researchgate.netresearchgate.net This property can enhance reaction rates and selectivity. mdpi.com Permethylated β-cyclodextrin-tagged N-heterocyclic carbene–gold catalysts have been utilized for the synthesis of 2,3-dihydrobenzofurans in water. nih.gov These catalysts can be recovered and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. nih.govnih.gov For instance, a palladium-based catalytic system in an ionic liquid medium has been shown to be recyclable up to six times for the synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols. nih.gov

Electrooxidative Annulation Methods

Electrosynthesis offers a green and efficient alternative to conventional chemical oxidation by using electricity to drive chemical reactions, often avoiding the need for external oxidants. nih.gov Electrooxidative annulation has been successfully applied to the synthesis of dihydrobenzofuran derivatives. nih.govresearchgate.net This method allows for the regioselective dearomative annulation of benzofurans with various bis-nucleophiles to construct highly functionalized dihydrobenzofurans. nih.gov These reactions can be performed under catalyst- and external oxidant-free conditions, and are scalable, demonstrating their potential for practical applications. nih.gov The process is believed to proceed through the anodic oxidation of the starting material to form a radical cation, which then undergoes annulation. nih.gov

Stereoselective and Enantioselective Synthesis of 2,3-Dihydrobenzofuran Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of 2,3-dihydrobenzofuran derivatives is of paramount importance.

Chiral catalysts are instrumental in achieving high levels of enantioselectivity in asymmetric synthesis. Various chiral catalysts have been employed for the enantioselective synthesis of 2,3-dihydrobenzofurans. For example, chiral phosphoric acids have been used to catalyze the [3+2] annulation of 3-hydroxymaleimides with quinone monoimines, affording succinimide-fused dihydrobenzofurans with up to 99% enantiomeric excess (ee). researchgate.net Similarly, a chiral bis(oxazoline)/Zn(OTf)2 complex has been utilized in the dearomative [3+2] cycloaddition of 2-nitrobenzofurans with 3-isothiocyanato oxindoles to produce spirooxindoles containing a 2,3-dihydrobenzofuran motif with excellent diastereo- and enantioselectivities. researchgate.net Chiral thiourea (B124793) catalysts have also been shown to be effective in the enantioselective cascade synthesis of trans-2,3-dihydrobenzofurans, achieving up to 84% ee. researchgate.net Furthermore, iridium complexes with chiral bisphosphine ligands can catalyze the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones to yield 3-substituted dihydrobenzofurans with high enantioselectivity. rsc.org Biocatalytic strategies using engineered myoglobins have also been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, resulting in products with greater than 99.9% de and ee. rochester.edu

Table 2: Chiral Catalyst-Mediated Enantioselective Synthesis of 2,3-Dihydrobenzofuran Derivatives

| Catalyst Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | [3+2] Annulation | Up to 99% | researchgate.net |

| Chiral Bis(oxazoline)/Zn(OTf)2 | [3+2] Cycloaddition | Excellent | researchgate.net |

| Chiral Thiourea | Cascade Reaction | Up to 84% | researchgate.net |

| Iridium/Chiral Bisphosphine | Intramolecular Hydroarylation | High | rsc.org |

| Engineered Myoglobins | Cyclopropanation | >99.9% | rochester.edu |

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. Controlling the diastereoselectivity in such sequences is a significant synthetic challenge. In the synthesis of 2,3-dihydrobenzofurans, diastereoselective control has been achieved in tandem reaction sequences. For instance, a one-pot, two-step tandem reaction involving a pyridinium (B92312) ylide has been developed for the diastereoselective synthesis of trans-2,3-dihydrofurans. nih.gov The stereochemical outcome of tandem conjugate addition-protonation reactions can be controlled by the choice of a bifunctional catalyst, allowing for the synthesis of all four possible stereoisomers of a product with two nonadjacent stereocenters from the same starting materials. acs.org Rhodium-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes provides a redox-neutral [3+2] annulation pathway to dihydrobenzofurans with good functional group compatibility. organic-chemistry.org

Enantiomeric Resolution Techniques for Chiral Dihydrobenzofurans

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the synthesis of optically active compounds. wikipedia.org For chiral dihydrobenzofurans, various techniques have been developed to obtain enantiomerically pure or enriched products. These methods primarily rely on the differential interaction of enantiomers with a chiral resolving agent or catalyst.

One of the most effective strategies for the resolution of chiral dihydrobenzofurans is kinetic resolution . This technique is based on the different reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org A significant advancement in this area is dynamic kinetic resolution (DKR) , which combines the kinetic resolution with in-situ racemization of the faster-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nii.ac.jp

Enzymatic reactions are a cornerstone of kinetic resolution for dihydrobenzofuran analogues due to their high stereoselectivity. acs.orgnih.gov Lipases, in particular, have been extensively used. For instance, the dynamic kinetic resolution of 2,3-dihydro-3-benzofuranols, which are precursors to various 2,3-dihydrobenzofuran esters, has been successfully achieved using enzymes. acs.orgnih.gov In a study, lipase (B570770) from Thermomyces lanuginosus (TL-IM) was identified as an optimal catalyst for the asymmetric acylation of these precursors. acs.org

Another powerful approach involves the use of chiral metal complexes as catalysts. Asymmetric transfer hydrogenation of benzofuranones using chiral catalysts can produce cis-2,3-dihydrobenzofuranols with high diastereoselectivity and enantioselectivity. nih.gov Additionally, enantioselective one-pot syntheses have been developed using palladium-catalyzed reactions, such as the Heck-Matsuda reaction, in the presence of chiral ligands to generate enantioenriched 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov The use of chiral Lewis acids has also been explored to catalyze asymmetric condensations for the enantioselective preparation of 2,3-disubstituted-2,3-dihydrobenzofurans. lookchem.com

The enantiomeric excess (ee), a measure of the purity of the chiral sample, is typically determined using chiral high-performance liquid chromatography (HPLC). nih.govacs.orgacs.org

Below are tables summarizing key findings in the enantiomeric resolution of chiral dihydrobenzofuran analogues.

Table 1: Enzymatic Dynamic Kinetic Resolution of 2,3-Dihydro-3-benzofuranol Analogues

| Entry | R3 Substitution | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| 1 | F | - | 98 | acs.org |

| 2 | Cl | - | 96 | acs.org |

| 3 | Br | - | 92 | acs.org |

| 4 | NO2 | 13:1 | 90 | acs.org |

| 5 | CH3 | - | 94 | acs.org |

| 6 | OCH3 | - | 92 | acs.org |

Table 2: Enantioselective Heck-Matsuda-Stille Carbonylative Reaction of Dihydrobenzofuran Analogues

| Entry | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 1 | (R)-1-(3-Methyl-5-nitro-2,3-dihydrobenzofuran-3-yl)propan-2-one | 35 | 97:3 | nih.gov |

| 2 | (R)-1-(3-Methyl-5-nitro-2,3-dihydrobenzofuran-3-yl)propan-2-one (GP2) | 48 | 92:8 | nih.gov |

| 3 | (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)hexan-2-one | 21 | 85:15 | nih.gov |

| 4 | (R)-2-(3-Methyl-5-nitro-2,3-dihydrobenzofuran-3-yl)-1-phenylethan-1-one | 21 | 97:3 | nih.gov |

| 5 | (R)-2-(3-Methyl-5-nitro-2,3-dihydrobenzofuran-3-yl)-1-phenylethan-1-one (GP2) | 39 | 90:10 | nih.gov |

Chemical Reactivity and Derivatization Strategies of 2,3 Dihydrobenzofuran 6 Carbaldehyde

Transformations of the Carbaldehyde Functional Group

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives. The reactivity of the carbaldehyde moiety in 2,3-dihydrobenzofuran-6-carbaldehyde is central to its utility as a synthetic intermediate.

Carbonyl condensation reactions are fundamental carbon-carbon bond-forming strategies that proceed via enolate intermediates. In the case of this compound, the aromatic aldehyde can react with ketones or other enolizable carbonyl compounds.

A prominent example of this reactivity is the Claisen-Schmidt condensation, which is utilized for the synthesis of chalcones. scielo.org.zasemanticscholar.org This reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base. While specific studies on the 6-carbaldehyde isomer are not prevalent, the analogous 2,3-dihydrobenzofuran-5-carbaldehyde readily undergoes this reaction. scielo.org.zasemanticscholar.org The mechanism involves the base-catalyzed generation of a carbanion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the dihydrobenzofuran carbaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the chalcone (B49325). scielo.org.zasemanticscholar.org Ultrasound irradiation has been employed to promote this reaction, offering benefits such as mild conditions, high yields, and short reaction times. scielo.org.zaresearchgate.net

Table 1: Claisen-Schmidt Condensation for Chalcone Formation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-5-carbaldehyde | Substituted Acetophenones | NaOH, Ethanol, Ultrasound Irradiation | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one (Chalcone) |

Aldol-type reactions involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. masterorganicchemistry.com The aldehyde group of this compound can act as the electrophilic partner in crossed-aldol reactions with other carbonyl compounds that can form an enolate. masterorganicchemistry.com

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The transformation of aromatic aldehydes into their corresponding carboxylic acids is a common synthetic procedure. researchgate.net Various oxidizing agents can achieve this, including potassium dichromate(VI) in acidic solution or potassium permanganate (B83412). chemguide.co.uklibretexts.orglibretexts.org Milder and more selective methods have also been developed. For instance, an aqueous basic hydrogen peroxide system in methanol (B129727) has been shown to be effective for the oxidation of electron-rich aromatic aldehydes. researchgate.net Other modern reagents include Oxone, which provides a metal-free oxidation pathway. organic-chemistry.org

Reduction: Selective reduction of the aldehyde moiety to a primary alcohol, (2,3-dihydrobenzofuran-6-yl)methanol, can be accomplished using metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for reducing aldehydes and ketones and would be suitable for this transformation, typically in an alcoholic solvent like methanol or ethanol. libretexts.orgyoutube.com For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, which readily reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.org

Table 2: Selective Oxidation and Reduction Reactions

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium dichromate(VI) / H₂SO₄ | 2,3-Dihydrobenzofuran-6-carboxylic acid |

| Oxidation | Hydrogen Peroxide / Base | 2,3-Dihydrobenzofuran-6-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (2,3-Dihydrobenzofuran-6-yl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2,3-Dihydrobenzofuran-6-yl)methanol |

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and related compounds to form carbon-nitrogen double bonds.

Imine (Schiff Base) Formation: The reaction of the aldehyde with a primary amine yields an imine, commonly known as a Schiff base. ijacskros.comnih.gov This reaction is typically catalyzed by a trace amount of acid and involves the formation of an unstable carbinolamine intermediate, which then dehydrates to form the stable imine. ijacskros.com These derivatives have been investigated for a wide range of applications. ijacskros.com

Hydrazone Formation: Similarly, the aldehyde can react with hydrazine (B178648) or its derivatives (e.g., substituted hydrazines, hydrazides) to form hydrazones. researchgate.netnih.gov Hydrazones are a class of compounds characterized by the R₁R₂C=NNR₃R₄ structure and are valued for their diverse biological activities and utility as synthetic intermediates. researchgate.netnih.gov The synthesis is generally straightforward, often involving heating the aldehyde and the hydrazine derivative in a solvent like ethanol. nih.gov

Table 3: Imine and Hydrazone Formation

| Reactant | Product Type | Key Functional Group |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | -CH=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | -CH=N-NH₂ |

| Substituted Hydrazide (R-CO-NH-NH₂) | Aroylhydrazone | -CH=N-NH-CO-R |

Modifications and Substitutions on the Dihydrofuran Ring System

Beyond the aldehyde group, the fused ring system of 2,3-dihydrobenzofuran (B1216630) offers sites for further chemical modification.

The benzene (B151609) portion of the 2,3-dihydrobenzofuran scaffold is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the alkyl ether oxygen of the dihydrofuran ring and the formyl (aldehyde) group.

The ether oxygen is an activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The formyl group, conversely, is a deactivating, meta-directing group because it withdraws electron density from the ring. In this compound, the powerful ortho, para-directing influence of the ether oxygen at position 1 dominates. It strongly activates the positions ortho (position 7) and para (position 5) to it. The formyl group at position 6 deactivates the ring and directs incoming electrophiles to positions meta to it (positions 4 and 2, though position 2 is on the other ring). The combined effect results in a strong preference for electrophilic attack at the C5 and C7 positions, which are para and ortho to the activating ether group, respectively. Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation. masterorganicchemistry.com

The 2,3-dihydrofuran (B140613) ring is a saturated heterocycle and is generally not susceptible to direct nucleophilic attack under standard conditions, unlike its aromatic counterpart, furan (B31954). wikipedia.org However, reactions can be initiated that lead to the modification or opening of this ring. For instance, certain conditions can promote ring-opening reactions. It has been shown that electrophilic bromination of some 2,3-dihydrofuran derivatives can initiate an unexpected ring-opening process. nih.govresearchgate.net While not a direct nucleophilic substitution on an unsubstituted ring carbon, reactions like the Heck coupling can be used to introduce aryl groups onto the dihydrofuran ring, typically at the 2-position, using a palladium catalyst. organic-chemistry.org Furthermore, Lewis acid-catalyzed benzannulation reactions involving substituted 2,3-dihydrofuran acetals can lead to ring-opening and the formation of more complex carbazole (B46965) structures. mdpi.com

Palladium-Catalyzed Functionalization at Specific Ring Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of aromatic rings. For this compound, these strategies typically require prior conversion of a C-H bond to a C-Halogen or C-Triflate bond to facilitate classic cross-coupling reactions like Suzuki-Miyaura or Heck coupling.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. The strategy involves the coupling of an organoboron species (like a boronic acid) with an organohalide. To apply this to this compound, the aromatic ring must first be halogenated, for instance, through bromination, to create a suitable coupling partner. The subsequent palladium-catalyzed reaction with an arylboronic acid introduces a new aryl group onto the dihydrobenzofuran core. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgnih.gov

Heck Reaction: The Heck reaction facilitates the substitution of alkenes by coupling them with an unsaturated halide or triflate. wikipedia.org Similar to the Suzuki coupling, applying this reaction to this compound necessitates its prior halogenation. The palladium catalyst activates the aryl halide, which then adds to an alkene, followed by a β-hydride elimination to yield the arylated alkene product. nih.gov This method is highly effective for introducing vinyl groups or other unsaturated moieties onto the aromatic portion of the molecule.

Direct C-H Functionalization: More advanced palladium-catalyzed methods involve the direct activation of C-H bonds, bypassing the need for pre-functionalization with halides. rsc.orgnih.govcnr.it While challenging, this approach is highly atom-economical. The regioselectivity of C-H activation is often controlled by directing groups. In the case of this compound, the oxygen atom of the dihydrofuran ring or a transiently formed directing group derived from the aldehyde could potentially direct the palladium catalyst to functionalize the ortho-positions (C5 or C7).

Table 1: Overview of Palladium-Catalyzed Functionalization Strategies

| Reaction | Required Precursor from Core Molecule | Reagents | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halo-2,3-dihydrobenzofuran-6-carbaldehyde | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted dihydrobenzofuran-6-carbaldehyde |

| Heck Reaction | Halo-2,3-dihydrobenzofuran-6-carbaldehyde | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkene-substituted dihydrobenzofuran-6-carbaldehyde |

| Direct C-H Arylation | This compound | Aryl halide, Pd catalyst, Ligand, Base | Aryl-substituted dihydrobenzofuran-6-carbaldehyde |

Derivatization for Complex Chemical Scaffolds

The aldehyde group is a primary site for derivatization, allowing for the construction of more complex molecular architectures through various synthetic transformations.

Direct conversion of the aldehyde in this compound to an amide requires a multi-step sequence. A common and efficient strategy involves two key steps:

Oxidation: The aldehyde is first oxidized to the corresponding 2,3-dihydrobenzofuran-6-carboxylic acid. This can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂).

Amide Coupling: The resulting carboxylic acid can then be converted into an amide.

Weinreb Amide Formation: A particularly useful transformation is the formation of a Weinreb amide (N-methoxy-N-methylamide). This functional group is a stable intermediate that can be readily converted into ketones or aldehydes by reacting with organometallic reagents without the common problem of over-addition. wikipedia.orgorientjchem.org The synthesis of the Weinreb amide from the 2,3-dihydrobenzofuran-6-carboxylic acid is typically achieved by coupling it with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling reagent (e.g., DCC, EDC) or after converting the carboxylic acid to an acyl chloride. mychemblog.comunito.itorientjchem.org

Table 2: Synthetic Sequence for Weinreb Amide Formation

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Oxidation | This compound | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 2,3-Dihydrobenzofuran-6-carboxylic acid |

| 2. Amidation | 2,3-Dihydrobenzofuran-6-carboxylic acid | N,O-dimethylhydroxylamine HCl, EDC, HOBt, Base | 2,3-Dihydrobenzofuran-6-yl(N-methoxy-N-methyl)methanamide |

Creating poly-substituted derivatives of this compound involves introducing additional functional groups onto the aromatic ring. This can be accomplished through several strategies that leverage the existing functionality.

Electrophilic Aromatic Substitution: The aromatic ring of the dihydrobenzofuran system can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The existing substituents—the alkoxy group of the dihydrofuran ring and the carbaldehyde group—dictate the position of the incoming substituent. The alkoxy group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The combined influence of these groups will determine the regiochemical outcome, often leading to substitution at the C5 or C7 positions.

Directed Ortho-Metalation (DoM): This strategy allows for highly regioselective functionalization. While the aldehyde group itself is not an effective directing group for metalation, it can be converted into one. For instance, the aldehyde can be protected as an acetal (B89532) or converted into a secondary alcohol, which is then transformed into a potent directing group like an O-carbamate. This directing group can then guide a strong base (e.g., n-butyllithium) to deprotonate a specific ortho-position (C5 or C7), creating an organometallic intermediate that can be trapped with various electrophiles to install a new substituent.

Annulation reactions are powerful methods for constructing new rings fused onto an existing molecular framework. The aldehyde group of this compound is an excellent starting point for such transformations, enabling the synthesis of complex polycyclic systems.

Robinson Annulation: This classic ring-forming sequence combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orguoc.grbyjus.com While the aldehyde itself is not the typical substrate, it can be used to construct the necessary precursors. For example, an aldol condensation of this compound with a ketone could generate an α,β-unsaturated ketone, which could then serve as the Michael acceptor in a subsequent Robinson annulation with another enolate. masterorganicchemistry.comorganic-chemistry.org

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines or related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.orgnrochemistry.com this compound can serve as the aldehyde component in this reaction. When reacted with a suitable β-arylethylamine, such as tryptamine (B22526) or phenethylamine, it can lead to the formation of complex, fused heterocyclic structures containing the dihydrobenzofuran moiety. nih.govnih.gov

Other Condensation/Cyclization Reactions: The aldehyde can participate in various other condensation reactions that lead to new rings. For example, in the Friedländer annulation, the aldehyde can react with a 2-aminoaryl ketone to construct a quinoline (B57606) ring fused to the dihydrobenzofuran scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon environments within 2,3-Dihydrobenzofuran-6-carbaldehyde.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons. The aldehydic proton characteristically appears at the most downfield region of the spectrum due to the strong deshielding effect of the carbonyl group. Aromatic protons on the benzene (B151609) ring exhibit chemical shifts in the aromatic region, with their multiplicity and coupling constants dictated by their substitution pattern. The two methylene (B1212753) groups of the dihydrofuran ring appear as triplets in the aliphatic region, confirming their adjacent, non-equivalent positions.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C(O) | ~9.8 | s (singlet) | - |

| Ar-H | 7.2 - 7.6 | m (multiplet) | - |

| O-CH₂ | ~4.6 | t (triplet) | 8.7 |

| C-CH₂ | ~3.2 | t (triplet) | 8.7 |

Note: Predicted data based on analogous structures. Exact values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound shows a distinct signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (typically >190 ppm). The aromatic carbons appear in the characteristic range of 110-165 ppm, while the two aliphatic carbons of the dihydrofuran ring are observed in the upfield region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~191 |

| Ar-C (quaternary) | 125 - 164 |

| Ar-CH | 110 - 132 |

| O-CH₂ | ~72 |

| C-CH₂ | ~30 |

Note: Predicted data based on analogous structures. Exact values may vary depending on solvent and experimental conditions.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlation peaks between the protons on the adjacent methylene groups (at C2 and C3) of the dihydrofuran ring, confirming their connectivity. It would also reveal couplings between adjacent aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the O-CH₂ and C-CH₂ groups to their corresponding carbon signals, as well as each aromatic proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected between the aldehydic proton and the aromatic carbons (C5, C6, C7), and between the methylene protons (H2, H3) and the aromatic quaternary carbons (C3a, C7a), thereby confirming the fusion of the two rings and the position of the aldehyde group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₈O₂), the molecular weight is 148.16 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 148.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition. The exact mass of C₉H₈O₂ would be determined and compared to the theoretical value to unambiguously establish the molecular formula.

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretching is a prominent feature.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium, often sharp |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong, sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C (ether) Stretch | 1250 - 1050 | Strong |

These bands collectively provide a spectroscopic fingerprint, confirming the presence of the aromatic ring, the dihydrofuran system, and the aldehyde functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the chromophore—the part of the molecule that absorbs light—is the benzaldehyde (B42025) moiety. The dihydrofuran ring acts as a substituent on this primary chromophore. The electronic spectrum is primarily characterized by transitions involving the π electrons of the aromatic ring and the carbonyl group, as well as the non-bonding (n) electrons of the carbonyl oxygen.

Two main types of electronic transitions are expected for this compound:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic aldehydes like benzaldehyde, these transitions typically result in strong absorption bands. researchgate.net For benzaldehyde in water, the π → π* transition is observed at a maximum wavelength (λmax) of approximately 248 nm. researchgate.net The conjugation of the carbonyl group with the benzene ring delocalizes the π electrons, which shifts the absorption wavelength to above 200 nm. jove.com This intense absorption band is sometimes referred to as the K-band (from the German konjugiert, meaning conjugated). wikipedia.org

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. quora.com These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity < 2000) compared to π → π* transitions. libretexts.org For some benzaldehydes, this weak absorption, known as the R-band (from the German radikalartig), can be observed around 280-350 nm. researchgate.netuni-muenchen.de This transition is often "forbidden" by symmetry rules, explaining its low intensity. jove.comlibretexts.org

The solvent can influence the position of these absorption bands. Polar solvents can lead to a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. libretexts.org

| Transition Type | Typical Wavelength (λmax) Range | Relative Intensity (Molar Absorptivity, ε) | Orbitals Involved |

|---|---|---|---|

| π → π | ~240-260 nm | High (ε > 10,000 M-1cm-1) | π (bonding) → π (antibonding) |

| n → π | ~280-350 nm | Low (ε < 2000 M-1cm-1) | n (non-bonding) → π (antibonding) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state conformation.

To understand the structural characteristics of the 2,3-dihydrobenzofuran (B1216630) scaffold, researchers analyze high-quality single crystals of its derivatives using X-ray diffraction. While the crystal structure for this compound itself is not detailed in the provided context, analysis of closely related derivatives reveals common structural parameters.

For instance, the crystal structure of one derivative, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, was determined to be in the monoclinic space group P21/c. researchgate.net Another chiral 2,3-dihydrobenzofuran derivative was found to crystallize in the monoclinic space group P21. nih.gov The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. mdpi.com This analysis provides precise unit cell dimensions (a, b, c, α, β, γ) and the spatial arrangement of molecules within the crystal lattice. researchgate.net

| Compound Derivative | Crystal System | Space Group | Unit Cell Parameters (Example) |

|---|---|---|---|

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | Monoclinic | P21/c | a = 7.1869 Å, b = 18.0636 Å, c = 13.1656 Å, β = 96.763° |

| (S)-N-(Adamantan-1-yl)-3-((R)-3-benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxamido)pyrrolidine-1-carboxamide (Compound 33) | Monoclinic | P21 | Not specified in abstract |

Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one from reference researchgate.net. Data for Compound 33 from reference nih.gov.

For chiral derivatives of 2,3-dihydrobenzofuran, single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the absolute configuration of all stereogenic centers. acs.orgspringernature.com The primary technique used is based on the phenomenon of anomalous dispersion (also known as resonant scattering). nih.gov

This effect occurs when the X-ray radiation used has an energy close to the absorption edge of a heavier atom within the crystal structure. researchgate.net Under these conditions, the scattering intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer identical. researchgate.net This difference, known as the Bijvoet difference, can be measured and used to determine the absolute structure of the molecule. nih.govresearchgate.net The successful application of this method allows for the confident assignment of R or S configuration to each chiral center, as has been demonstrated in the total synthesis of complex natural products containing the dihydrobenzofuran core. acs.org The quality of the determination is often assessed using the Flack parameter, where a value close to zero for the correct configuration indicates a reliable assignment. nih.gov

Optical Rotation and Chiroptical Techniques for Stereochemical Characterization

While this compound is itself an achiral molecule, many of its important derivatives possess stereocenters, making them optically active. Optical rotation is a fundamental chiroptical technique used to characterize these chiral molecules. It measures the angle to which a compound in solution rotates the plane of plane-polarized light. wikipedia.org

The specific rotation, [α], is an intensive property and is a characteristic value for a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.org Compounds that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counterclockwise are levorotatory (-). wikipedia.org

The sign and magnitude of the optical rotation are highly sensitive to the three-dimensional structure of the molecule. For derivatives of the 2,3-dihydrobenzofuran scaffold, experimental measurement of the specific rotation is a key step in confirming the enantiomeric purity and assigning the stereochemistry of a synthesized or isolated compound. For example, in the synthesis of a chiral chromane (B1220400) (a related heterocyclic system), a specific rotation of [α]D²⁵ +84.1 (c 0.98, CHCl₃) was used to characterize the product. nih.gov While there is no simple correlation between the R/S configuration and the sign of rotation, computational methods and empirical rules based on substituent effects are being developed to predict the sign of optical rotation from a known absolute configuration. nih.govrsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Dihydrobenzofuran-6-carbaldehyde at the molecular level. These methods provide a theoretical framework for predicting its structure, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For benzofuran (B130515) derivatives, calculations are commonly performed using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-311++G(d,p). physchemres.orgresearchgate.netresearchgate.netaip.org This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. aip.org

The optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For the 2,3-dihydrobenzofuran (B1216630) scaffold, DFT calculations reveal how the fusion of the dihydrofuran and benzene (B151609) rings influences their planarity and bond strain. The presence of the aldehyde group at the 6-position introduces specific electronic effects that can subtly alter the geometry of the benzene ring. For instance, studies on related benzofuran structures show that solvent effects, modeled computationally, can lead to notable changes in bond lengths and angles compared to the gas phase, highlighting the molecule's interaction with its environment. aip.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Distributions

Frontier Molecular Orbital (FMO) theory is crucial for explaining the electronic and optical properties of a molecule, as well as its chemical reactivity. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. irjweb.com A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more polarizable and reactive. researchgate.netirjweb.com

Computational studies on benzofuran derivatives provide insight into these properties. For example, a DFT study on 7-methoxy-benzofuran-2-carboxylic acid, a related benzofuran derivative, calculated the HOMO-LUMO energy gap to be 4.189 eV, indicating significant charge transfer interactions within the molecule and suggesting it is a relatively reactive species. researchgate.netjetir.org The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Frontier Molecular Orbital Energies for a Benzofuran Derivative Data based on calculations for 7-methoxy-benzofuran-2-carboxylic acid using B3LYP/6-311+G(d,p) basis set. researchgate.net

| Parameter | Energy (Hartree) | Energy (eV) |

|---|---|---|

| HOMO | -0.235 | -6.388 |

| LUMO | -0.081 | -2.198 |

| Energy Gap (ΔE) | 0.154 | 4.190 |

Charge Distribution Analysis: Mulliken Atomic Charges and Natural Bond Orbital (NBO) Analysis

Understanding the charge distribution within a molecule is essential for predicting its dipole moment, polarizability, and reactive behavior. researchgate.net Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to calculate partial atomic charges. physchemres.orgresearchgate.net These calculations, typically performed using DFT, assign a partial charge to each atom in the molecule, revealing its electronic structure. researchgate.net

In this compound, the oxygen atoms of the furan (B31954) ring and the aldehyde group are expected to carry significant negative charges due to their high electronegativity. Conversely, the carbonyl carbon of the aldehyde group and the hydrogen atoms are predicted to have positive charges. This charge separation makes the molecule polar and influences its intermolecular interactions. NBO analysis further refines this picture by describing charge transfer interactions between filled donor orbitals and empty acceptor orbitals, providing insight into intramolecular stabilization and electron delocalization. physchemres.org

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is a valuable tool for identifying sites that are susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. irjweb.com

On an MESP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are likely sites for electrophilic attack. For this compound, these would be concentrated around the oxygen atom of the carbonyl group and the ether oxygen. Regions of positive potential (colored blue) indicate electron-deficient areas and are susceptible to nucleophilic attack; such a region would be found near the carbonyl carbon and the hydrogen atoms. researchgate.netresearchgate.net The MESP analysis thus complements FMO theory in predicting the molecule's reactive sites. jetir.org

Global Reactivity Descriptors and Thermochemical Parameters

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Studies on related benzofuran derivatives have used these descriptors to characterize their toxicological and pharmacological potential. researchgate.net

Table 2: Representative Global Reactivity Descriptors for a Benzofuran Derivative Data based on calculations for 7-methoxy-benzofuran-2-carboxylic acid. researchgate.net

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.388 |

| Electron Affinity (A) | 2.198 |

| Electronegativity (χ) | 4.293 |

| Chemical Potential (μ) | -4.293 |

| Global Hardness (η) | 2.095 |

| Global Softness (S) | 0.238 |

| Electrophilicity Index (ω) | 4.394 |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. orientjchem.org This method is instrumental in structure-based drug design for identifying and optimizing potential drug candidates. nih.gov

The benzofuran and 2,3-dihydrobenzofuran scaffolds are prevalent in many biologically active compounds and are considered key pharmacophores. researchgate.netacs.orgscienceopen.com Consequently, derivatives of this core structure have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. These studies have targeted a wide range of proteins, including:

Cannabinoid Receptor 2 (CB₂) : For the development of agents to treat neuropathic pain. nih.gov

Staphylococcus aureus Sortase A : An enzyme involved in bacterial virulence, making it a target for new antibacterial agents. nih.gov

β-Secretase (BACE-1) : An enzyme implicated in Alzheimer's disease. mdpi.com

Epidermal Growth Factor Receptor (EGFR) : A key target in lung cancer therapy. researchgate.net

Dihydrofolate Reductase (DHFR) : A target for antimicrobial drugs. nih.gov

In a typical docking study, the 2,3-dihydrobenzofuran derivative is placed into the active site of the target protein. The simulation then calculates the binding energy and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For instance, docking studies show that the oxygen atoms in the benzofuran scaffold can act as hydrogen bond acceptors, forming crucial interactions that stabilize the ligand-protein complex. researchgate.net These computational predictions guide the synthesis of new derivatives with improved binding affinity and selectivity. nih.gov

Theoretical Spectroscopic Analysis and Correlation with Experimental Data

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions can then be correlated with experimental data to confirm the molecular structure and understand its electronic and vibrational characteristics.

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can be used to perform geometry optimization and calculate harmonic vibrational frequencies. researchgate.netnih.gov The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which are observed in FT-IR and Raman spectra. nih.gov

For this compound, key predicted vibrational modes would include:

C=O stretching of the aldehyde group.

C-H stretching and bending modes of the aromatic and dihydrofuran rings.

C-O-C stretching of the ether linkage in the dihydrofuran ring.

Skeletal vibrations of the fused ring system. researchgate.net

Comparing the calculated vibrational wavenumbers with experimental spectra allows for a complete and precise assignment of the observed bands to specific molecular motions. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions and their corresponding oscillator strengths, which helps in assigning the absorption bands observed in the experimental UV-Vis spectrum. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges predicted by DFT calculations for similar molecular structures. Actual values require specific computation for the target molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | ~1700 - 1725 |

| Aromatic (C=C) | Stretching | ~1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | ~1200 - 1275 |

| Ether (C-O-C) | Symmetric Stretch | ~1020 - 1080 |

| Aromatic (C-H) | Bending (out-of-plane) | ~750 - 900 |

Theoretical calculations are highly effective in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for these calculations. researchgate.net The process involves first optimizing the molecule's geometry and then calculating the NMR shielding tensors. researchgate.net The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net

These theoretical predictions are valuable for:

Confirming structural assignments made from experimental NMR data. ipb.pt

Assigning resonances in complex spectra where signals may overlap. ipb.pt

Understanding how electronic structure influences the chemical environment of different nuclei. oregonstate.edu